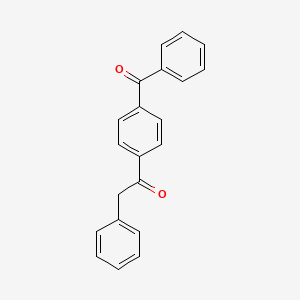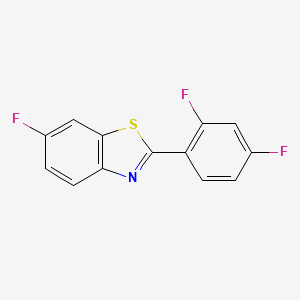
1-(4-Benzoylphenyl)-2-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzoylphenyl)-2-phenylethan-1-one is an organic compound that belongs to the class of benzophenones. It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to another phenyl ring through an ethanone linkage. This compound is known for its photoreactive properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzoylphenyl)-2-phenylethan-1-one typically involves the reaction of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine. This reaction results in the formation of N-(4-benzoylphenyl)methacrylamide, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve dispersion polymerization techniques. The reaction parameters, such as monomer concentration and reaction temperature, are optimized to achieve high yields and desired particle sizes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Benzoylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzoylphenyl)-2-phenylethan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Benzoylphenyl)-2-phenylethan-1-one involves its photoreactive properties. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates reactive intermediates. These intermediates can form covalent bonds with nearby molecules, making it useful in applications such as photodynamic therapy and UV-curable coatings .
Molecular Targets and Pathways: The primary molecular targets of this compound are proteins and nucleic acids. The reactive intermediates generated upon UV exposure can form covalent bonds with these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzophenone: A simpler diaromatic ketone with similar photoreactive properties.
4-Benzoylphenyl acrylate: A monomer used in radiation-curing polymers.
p-Benzoyl-L-phenylalanine: An amino acid derivative with photoreactive properties.
Uniqueness: 1-(4-Benzoylphenyl)-2-phenylethan-1-one is unique due to its specific structure, which combines the photoreactive benzoyl group with an ethanone linkage. This structure imparts distinct photochemical properties, making it highly useful in specialized applications such as photodynamic therapy and UV-curable coatings .
Eigenschaften
CAS-Nummer |
917567-35-2 |
|---|---|
Molekularformel |
C21H16O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1-(4-benzoylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C21H16O2/c22-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI-Schlüssel |
XHVURPNQOOEGNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)



![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)

![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

